molecular formula C7H13Br B190018 (2-Bromoethyl)cyclopentane CAS No. 18928-94-4

(2-Bromoethyl)cyclopentane

Cat. No.: B190018
CAS No.: 18928-94-4
M. Wt: 177.08 g/mol
InChI Key: GYZRFKCNMIPTEI-UHFFFAOYSA-N
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Description

(2-Bromoethyl)cyclopentane is an organic compound with the molecular formula C7H13Br It consists of a cyclopentane ring attached to a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromoethyl)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with phosphorus tribromide in anhydrous tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting cyclopentanol with hydrogen bromide in the presence of sulfuric acid. The reaction is typically carried out under controlled heating conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of cyclopentyl ethyl derivatives.

    Elimination: Formation of cyclopentene.

    Oxidation: Formation of cyclopentanone.

    Reduction: Formation of cyclopentyl ethane.

Scientific Research Applications

(2-Bromoethyl)cyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromoethyl)cyclopentane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

  • 1-Bromoethylcyclopentane
  • 2-Chloroethylcyclopentane
  • 2-Iodoethylcyclopentane

Comparison: (2-Bromoethyl)cyclopentane is unique due to its specific reactivity and the presence of a bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility .

Properties

IUPAC Name

2-bromoethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c8-6-5-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZRFKCNMIPTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507686
Record name (2-Bromoethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18928-94-4
Record name (2-Bromoethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromoethyl)cyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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